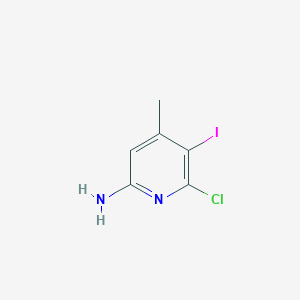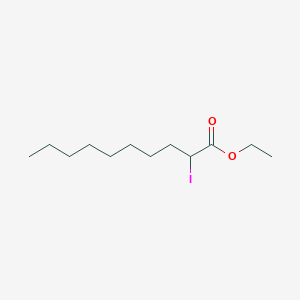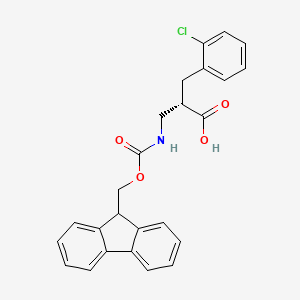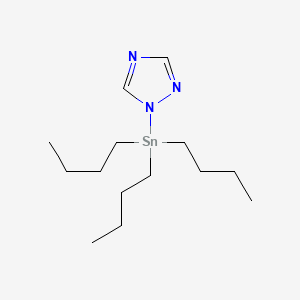
1-(Tributylstannyl)-1H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-1,2,4-Triazole,1-(tributylstannyl)- is a derivative of 1H-1,2,4-triazole, a heterocyclic compound containing three nitrogen atoms in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions: 1H-1,2,4-Triazole,1-(tributylstannyl)- can be synthesized through several methods. One common approach involves the reaction of 1H-1,2,4-triazole with tributyltin chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: While specific industrial production methods for 1H-1,2,4-triazole,1-(tributylstannyl)- are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 1H-1,2,4-Triazole,1-(tributylstannyl)- undergoes various chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The triazole ring can participate in redox reactions, altering its electronic properties and reactivity.
Coupling Reactions: The compound can engage in cross-coupling reactions, such as Stille coupling, to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions:
Substitution: Nucleophiles like halides or alkoxides in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of ligands like triphenylphosphine.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, Stille coupling with aryl halides yields biaryl compounds, while oxidation can produce triazole N-oxides .
科学的研究の応用
1H-1,2,4-Triazole,1-(tributylstannyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocycles and natural product analogs.
作用機序
The mechanism of action of 1H-1,2,4-triazole,1-(tributylstannyl)- varies based on its application:
類似化合物との比較
1H-1,2,4-Triazole: The parent compound, lacking the tributylstannyl group, is less reactive but widely used in medicinal chemistry.
1H-1,2,3-Triazole: Another triazole isomer with different electronic properties and reactivity.
Tributyltin Compounds: Other organotin compounds with varying applications in organic synthesis and industry.
Uniqueness: 1H-1,2,4-Triazole,1-(tributylstannyl)- stands out due to the combination of the triazole ring’s versatility and the tributylstannyl group’s reactivity. This unique structure allows for diverse chemical transformations and applications in various fields .
特性
CAS番号 |
37006-52-3 |
|---|---|
分子式 |
C14H29N3Sn |
分子量 |
358.11 g/mol |
IUPAC名 |
tributyl(1,2,4-triazol-1-yl)stannane |
InChI |
InChI=1S/3C4H9.C2H2N3.Sn/c3*1-3-4-2;1-3-2-5-4-1;/h3*1,3-4H2,2H3;1-2H;/q;;;-1;+1 |
InChIキー |
DGYNCAVWPOMYSI-UHFFFAOYSA-N |
正規SMILES |
CCCC[Sn](CCCC)(CCCC)N1C=NC=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[5-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]-2-methylpropan-2-ol](/img/structure/B13993327.png)
![N-[(2,2-Dimethyl-3-phenyl-propylidene)amino]-2,4-dinitro-aniline](/img/structure/B13993331.png)
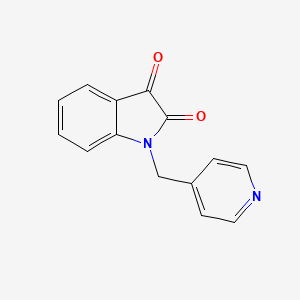

![Oxiranecarboxylic acid, 2-[5-(4-acetylphenoxy)pentyl]-, ethyl ester](/img/structure/B13993346.png)


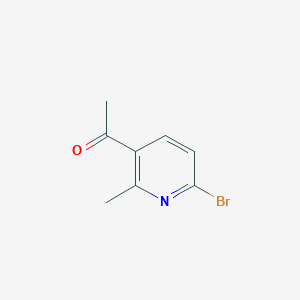
![7-[2-(4-fluorophenyl)ethoxy]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B13993370.png)
![1-[(3-Bromopropyl)oxy]-3-ethylbenzene](/img/structure/B13993372.png)

